![molecular formula C13H17N3OS B510339 5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299935-55-0](/img/structure/B510339.png)
5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine (IPMPT) is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of thiadiazoles, which are known for their anti-inflammatory, anti-microbial, and anti-cancer properties. IPMPT has been studied for its potential to act as an antioxidant, to inhibit the growth of bacteria, and to act as a modulator of gene expression.
Applications De Recherche Scientifique
Antimicrobial and Anti-biofilm Activities
Compounds structurally related to the specified chemical, such as carvacrol, exhibit potent antimicrobial and anti-biofilm activities against a variety of human pathogens, including bacteria and fungi. The effectiveness of carvacrol and its synergies with antibiotics underline its significance as a bioactive compound in preventing biofilm-associated infections (Marchese et al., 2018).
Antioxidant Properties
Isoxazolone derivatives, related in their capacity for chemical transformations, have been studied for their antioxidant properties. These compounds serve as intermediates for synthesizing various heterocycles, highlighting their potential in developing new therapeutic agents (Laroum et al., 2019).
DNA Binding and Pharmacological Potential
The DNA minor groove binder Hoechst 33258 and its analogues, including compounds with structural similarities to the specified chemical, have been extensively used in biological research for chromosome and nuclear staining. Their utility extends to radioprotectors and topoisomerase inhibitors, demonstrating the compound's versatility in drug design and molecular biology (Issar & Kakkar, 2013).
Pharmacological Properties
Phenothiazine derivatives and thiadiazolines, with structural or functional group similarities, show a range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. These compounds' actions on biological systems highlight their potential as pharmacological agents, offering insights into their mechanisms and potential therapeutic applications (Pluta et al., 2011).
Propriétés
IUPAC Name |
5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8(2)10-5-4-9(3)6-11(10)17-7-12-15-16-13(14)18-12/h4-6,8H,7H2,1-3H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYYGZIVELRCFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)
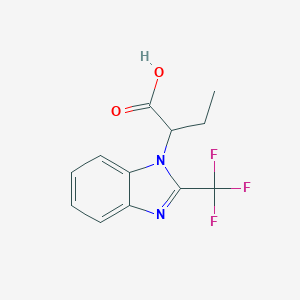
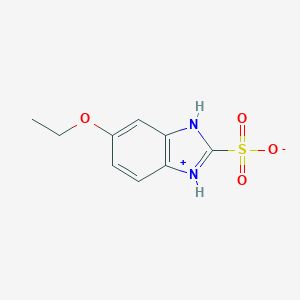
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
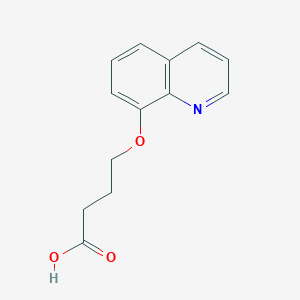
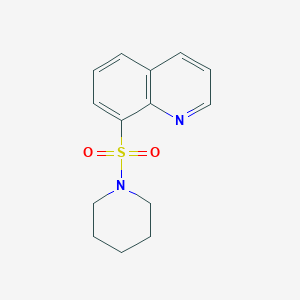
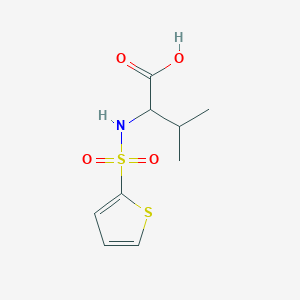
![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)
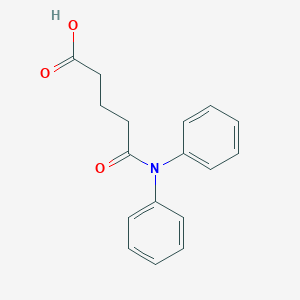
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)